2-Amino vs. 2-Ethoxy Substitution: Hydrogen-Bond Donor Capacity and Synthetic Tractability
The target compound (CAS 1428139-53-0) possesses a primary amino group (–NH₂) at the 2-position of the cyclohexenone ring, whereas the closest commercial analog, 2-ethoxy-4-(5-methyl-2-furyl)-6-oxocyclohex-1-ene-1-carbonitrile (CAS 1428139-77-8), carries an ethoxy substituent (–OCH₂CH₃) . The amino group provides one hydrogen-bond donor (HBD) and one additional hydrogen-bond acceptor (HBA), while the ethoxy analog has zero HBD capacity but retains a strong HBA site. This difference is quantifiable: the 2-amino variant has a calculated HBD count of 1 vs. 0 for the 2-ethoxy variant, and a topological polar surface area (TPSA) shift from ~56 Ų (target) to ~48 Ų (ethoxy analog) based on in silico estimation. In the context of dicarbonitrile aminoheterocycles, the amino group has been demonstrated to be critical for potent MAO A inhibition (Ki ≈ 20 nM for related dicarbonitrile aminofurans), whereas ether-substituted analogs in the same chemotype generally show attenuated affinity [1][2].
| Evidence Dimension | Hydrogen-bond donor count and topological polar surface area |
|---|---|
| Target Compound Data | HBD count = 1 (primary amine); approximate TPSA ≈ 56 Ų; MW = 216.24 g/mol |
| Comparator Or Baseline | CAS 1428139-77-8 (2-ethoxy analog): HBD count = 0; approximate TPSA ≈ 48 Ų; MW = 245.27 g/mol |
| Quantified Difference | ΔHBD = 1; ΔTPSA ≈ +8 Ų; ΔMW = −29.03 g/mol (lighter core scaffold) |
| Conditions | In silico physicochemical property estimation; no direct head-to-head experimental comparison identified for this specific compound pair |
Why This Matters
The presence of the primary amino group enables downstream derivatization (e.g., amide coupling, Schiff base formation, diazotization) that is not accessible with the 2-ethoxy variant, making the target compound a more versatile synthetic intermediate for library construction.
- [1] Juárez-Jiménez, J. et al. (2014). Exploring the structural basis of the selective inhibition of monoamine oxidase A by dicarbonitrile aminoheterocycles: role of Asn181 and Ile335 validated by spectroscopic and computational studies. Bioorganic & Medicinal Chemistry, 22(5), 1585–1594. View Source
- [2] Juárez-Jiménez, J. et al. (2014). Dicarbonitrile aminofurans as potent and selective MAO A inhibitors. Nutrition Evidence Database summary. Dicarbonitrile compounds show Ki = 20 nM against human MAO A. View Source
